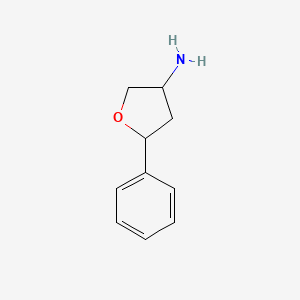

4-Amino-2-phenyltetrahydrofuran

Description

Contextualization of Tetrahydrofuran (B95107) Scaffolds in Organic Chemistry

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged structural motif in organic chemistry. wikipedia.org It is not merely a common solvent but a core component of numerous biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide range of activities suchas antitumor and antimicrobial properties. slideshare.net The THF scaffold's utility also extends to its role as a versatile synthetic intermediate. The defined, yet flexible, five-membered ring can be functionalized in various positions, allowing chemists to construct complex three-dimensional structures with high stereochemical control. Methods for synthesizing substituted tetrahydrofurans are diverse, ranging from the cyclization of epoxy alcohols to palladium-catalyzed oxidative cyclizations of alkenols. wikipedia.org

Significance of Amino Substitution Patterns in Heterocyclic Systems

The introduction of an amino group into a heterocyclic system profoundly influences its chemical and physical properties. wikipedia.org Amines can act as hydrogen bond donors and acceptors, and as bases, which can be critical for molecular recognition and binding to biological targets like enzymes and receptors. nih.govstudysmarter.co.uk Consequently, amino-substituted heterocycles are ubiquitous in pharmaceuticals and agrochemicals. studysmarter.co.uk The position of the amino group on the heterocyclic ring is crucial; for example, in a tetrahydrofuran ring, substitution at the C-3 or C-4 position creates a chiral center and introduces a key functional handle for further chemical elaboration, distinct from substitution at the C-2 or C-5 positions adjacent to the ring oxygen. sigmaaldrich.com The combination of a heterocyclic core with an amino acid-like fragment, as seen in aminotetrahydrofurans, provides access to novel chemical space for building peptidomimetics and other bioactive molecules. nih.gov

Historical Development of Synthetic Approaches to Amino-Substituted Cyclic Ethers

The synthesis of amino-substituted cyclic ethers like 4-Amino-2-phenyltetrahydrofuran requires strategies that can form the heterocyclic ring and install the amino group with regiochemical and stereochemical control. Historically, this has been achieved through multi-step sequences.

Key synthetic strategies that could be envisioned for constructing this molecule include:

Intramolecular Cyclization: A common approach involves the cyclization of a linear precursor. For a 4-aminotetrahydrofuran derivative, this could involve the intramolecular Williamson ether synthesis from a suitably substituted 1,4-diol derivative where one hydroxyl is protected or converted to a leaving group. The amino functionality could be introduced before or after cyclization, often from a precursor like a nitro group or an azide.

Cycloaddition Reactions: [3+2] domino reactions have been developed to furnish highly substituted tetrahydrofurans, offering a route to build complexity rapidly. nih.gov

Reductive Amination: A ketone precursor, such as 2-phenyltetrahydrofuran-4-one, could undergo reductive amination with ammonia (B1221849) or an ammonia equivalent to install the C-4 amino group directly.

C-H Amination: More modern approaches involve the direct catalytic amination of C-H bonds. Copper-catalyzed C-H amination has been successfully applied to tetrahydrofuran itself, typically at the C-2 position. sigmaaldrich.com Adapting such a method for selective amination at the C-4 position in a substituted THF would represent a significant synthetic advancement.

From Chiral Precursors: Syntheses often begin from chiral starting materials, such as tartrate derivatives or amino acids, to control the stereochemistry of the final product. chemicalbook.com Visible-light-mediated methods have emerged for creating chiral tetrahydrofurans and pyrrolidines from activated amino alcohols and tartrates. chemicalbook.com

Research Gaps and Emerging Challenges in this compound Chemistry

A comprehensive review of the scientific literature reveals a notable absence of specific research dedicated to this compound. While general methods for synthesizing substituted tetrahydrofurans are well-documented, the application of these methods to this specific target, its characterization, and the study of its properties have not been reported.

This represents a significant research gap. The primary challenge lies in the stereoselective synthesis of the molecule, which contains at least two stereocenters at the C-2 and C-4 positions. Controlling the relative stereochemistry (cis vs. trans) of the phenyl and amino groups is a non-trivial synthetic problem. Diastereoselective synthesis of polysubstituted tetrahydrofurans often requires sophisticated catalytic systems or carefully designed substrates, and achieving high selectivity can be challenging. wikipedia.orgchemicalbook.com

Emerging challenges include:

Developing a concise and stereocontrolled synthesis of all four possible stereoisomers of this compound.

Characterizing the physicochemical and spectroscopic properties of these isomers.

Exploring the potential applications of this scaffold in medicinal chemistry, materials science, or as a chiral ligand in asymmetric catalysis. The unique spatial arrangement of the phenyl, amino, and ether functionalities could lead to novel biological activities or catalytic properties.

Detailed Research Findings and Data

Given the lack of specific literature on this compound, this section provides an overview of relevant data for analogous compounds and general synthetic methodologies that form the basis for its potential synthesis and study.

Physicochemical Properties of Related Compounds

To provide context for the likely properties of this compound, the table below lists data for its constituent parts and closely related analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Furan (B31954) | C₄H₄O | 68.07 | 31.3 | 0.936 |

| Pyrrolidine | C₄H₉N | 71.12 | 87 | 0.866 |

| 2-Phenyltetrahydrofuran | C₁₀H₁₂O | 148.20 | - | - |

| 3-Aminotetrahydrofuran | C₄H₉NO | 87.12 | - | 1.012 @ 25°C |

General Synthetic Approaches to Substituted Tetrahydrofurans

The synthesis of a molecule like this compound would rely on established transformations for building the substituted THF core. The choice of method would heavily influence the stereochemical outcome.

| Synthetic Method | Description | Key Features | Potential Application |

| Palladium-Catalyzed Oxidative Cyclization | An alkenol is cyclized in the presence of a Palladium catalyst and an oxidant. wikipedia.org | Forms C-O bond via oxypalladation. Diastereoselectivity can be an issue. | Cyclization of a phenyl-substituted pentenol derivative. |

| Intramolecular Alkylation (Williamson Ether Synthesis) | An alkoxide intramolecularly displaces a leaving group (e.g., halide, tosylate) to form the ether ring. | A classic and reliable method. Stereochemistry is controlled by the precursor. | Cyclization of a 4-amino-1-phenylpentane-1,4-diol derivative. |

| Iodoetherification | An alkene-containing alcohol is treated with an iodine source to induce cyclization. | Proceeds under kinetic control; can be highly diastereoselective. nih.gov | Cyclization of an amino-substituted phenyl-pentenol. |

| Reductive Heck Reaction | A redox-relay Heck reaction of a diol can generate a cyclic hemiacetal, which is then reduced to the THF. | An operationally simple method starting from available materials. | Synthesis of 3-aryl tetrahydrofurans, adaptable for other substitution patterns. |

| Visible-Light Photoredox Catalysis | Deoxygenative cyclization of activated alcohols, such as tartrate derivatives. chemicalbook.com | Uses light energy, often with inexpensive catalysts. Halogen-free activation. | Chiral synthesis starting from allylated and activated amino alcohols. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-phenyloxolan-3-amine |

InChI |

InChI=1S/C10H13NO/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |

InChI Key |

ZURDRPAHERVYRU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 2 Phenyltetrahydrofuran

Retrosynthetic Analysis of the 4-Amino-2-phenyltetrahydrofuran Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgub.edu For this compound, the primary disconnections involve the C-N bond of the amino group and the C-O bonds within the tetrahydrofuran (B95107) ring.

A logical retrosynthetic approach would first disconnect the C4-amino group, a transformation known as functional group interconversion (FGI). ias.ac.in This reveals a precursor such as a 4-hydroxy, 4-azido, or 4-nitro-substituted 2-phenyltetrahydrofuran. The amino group can often be introduced in the final steps of a synthesis via reduction of a nitro or azido (B1232118) group, or through nucleophilic substitution of a suitable leaving group. ias.ac.in

The next key disconnection breaks the tetrahydrofuran ring. This can be envisioned through several pathways:

C-O Bond Disconnection: This is a common strategy for ethers and can lead back to a 1,4-diol precursor. amazonaws.com For the 2-phenyltetrahydrofuran system, this would be a 1-phenyl-1,4-butanediol derivative. Subsequent cyclization, often under acidic conditions, would form the desired ring.

C-C Bond Disconnection: While less common for the main ring structure, disconnection of the bond between the phenyl group and the tetrahydrofuran ring could be considered. This would lead to a tetrahydrofuran-2-yl synthon and a phenyl organometallic reagent. However, forming this bond catalytically is a more forward-thinking synthetic strategy.

De Novo Synthesis Approaches to the Tetrahydrofuran Ring System

The formation of the tetrahydrofuran ring is a critical step in the synthesis of this compound. Several modern synthetic methods can be employed to construct this heterocyclic core with control over stereochemistry.

Cycloaddition Reactions in Tetrahydrofuran Ring Formation

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered rings like tetrahydrofuran. nih.govnsf.gov These reactions involve the combination of a three-atom component and a two-atom component. A common strategy involves the rhodium-catalyzed reaction of a diazo compound with an aldehyde and an activated alkene. nih.gov Metal tetrafluoroborates, such as those of cobalt, nickel, and silver, have also been shown to be effective catalysts in promoting these cycloadditions, leading to high yields and diastereoselectivities of tetrahydrofuran derivatives. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| Diazo compound | Aldehyde and activated alkene | Rhodium catalyst | Substituted tetrahydrofuran | Forms the tetrahydrofuran ring in a single step. |

| (S)-3-(2-alkenoyl)-4-isopropyl-2-oxazolidinone | Diazo compound and aldehyde | Ni(BF₄)₂·6H₂O or Co(ClO₄)₂·6H₂O | Optically active tetrahydrofuran | High diastereoselectivity (99:1). acs.org |

Intramolecular Ring Closure Strategies

Intramolecular cyclization is a widely used and reliable method for synthesizing tetrahydrofuran rings. nih.govacs.org This approach typically involves a linear precursor with a nucleophilic hydroxyl group and an electrophilic carbon atom, often bearing a leaving group.

One common method is the intramolecular SN2 reaction, where a hydroxyl group displaces a tethered halide or sulfonate. nih.gov Another powerful strategy is the intramolecular hydroalkoxylation of alkenes, which can be catalyzed by various transition metals, including platinum and palladium. organic-chemistry.org The regioselectivity of these cyclizations (5-exo vs. 6-endo) can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org Radical cyclizations of unsaturated alcohols also provide an effective route to functionalized tetrahydrofurans. acs.org

| Precursor | Catalyst/Reagent | Product | Key Features |

| γ-Hydroxyalkene | Pd(TFA)₂/Pyridine | 2-Vinyltetrahydrofuran derivative | High diastereoselectivity. nih.gov |

| Unsaturated 1,2-diol | Palladium catalyst and aryl/alkenyl bromide | Substituted tetrahydrofuran | Forms both a C-O and a C-C bond. nih.gov |

| 4-Penten-1-ol derivative | Radical initiator | Functionalized tetrahydrofuran | Stereoselective formation of the ring. acs.org |

Catalytic Cyclization Methods for Phenyltetrahydrofuran Formation

The introduction of the phenyl group at the C2 position can be achieved through various catalytic methods. Palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes in the presence of aryl bromides is a powerful technique that forms both a C-C and a C-O bond in a single step with high diastereoselectivity. organic-chemistry.orgnih.gov This method allows for the direct incorporation of the phenyl group during the ring-forming process.

Ruthenium-catalyzed oxidative cyclization of 1,5-dienes is another approach that can lead to substituted tetrahydrofurans. nih.gov While this method typically yields dihydroxyalkyl-substituted products, modifications could potentially allow for the incorporation of a phenyl group. Additionally, tungsten carbonyl complexes, such as W(CO)₅(THF), can promote the cycloisomerization of alkynols, providing a pathway to oxygenated heterocycles. wikipedia.org

| Reactant(s) | Catalyst System | Product | Key Features |

| γ-Hydroxy alkene and aryl bromide | Palladium catalyst | 2-Aryl-substituted tetrahydrofuran | Forms both C-C and C-O bonds. organic-chemistry.org |

| Alkenediol | PdCl₂/1,4-benzoquinone | Trisubstituted tetrahydrofuran | Enhanced diastereoselectivity through hydrogen bonding. nih.gov |

| 1,5-Diene | RuO₄ | 2,5-Dihydroxyalkyl-substituted tetrahydrofuran | Forms up to four stereogenic centers. nih.gov |

Introduction of the Amino Functionality

Once the 2-phenyltetrahydrofuran core is established, the final key step is the introduction of the amino group at the C4 position.

Amination Strategies at the C4 Position

Direct C-H amination is a highly desirable but challenging transformation. Recent advances have shown that I(III) reagents can be used for the direct C4 amination of certain heteroarenes, although this is less common for saturated rings like tetrahydrofuran. nih.gov A more common approach involves the conversion of a C4-hydroxyl group to a better leaving group, followed by nucleophilic substitution with an amine or an azide, which can then be reduced.

A notable method for the synthesis of 4-amino alcohol derivatives involves the reaction of tetrahydrofuran with N-tosyliminobenzyliodinane followed by the addition of a Grignard reagent. rsc.org This reaction furnishes 4-substituted-N-tosylamino alcohols in good yields. Subsequent deprotection of the tosyl group would yield the desired 4-amino alcohol. While this method introduces a substituent at the 4-position, it provides a clear pathway to the desired 4-amino functionality.

Another strategy involves the copper-catalyzed oxidative C-H amination of tetrahydrofuran with indole (B1671886) or carbazole (B46965) derivatives. researchgate.net Although this method has been demonstrated for N-alkylation, the underlying principle of activating a C-H bond for amination could potentially be adapted for the synthesis of this compound.

| Substrate | Reagent(s) | Product | Key Features |

| Tetrahydrofuran | 1. N-Tosyliminobenzyliodinane 2. Grignard reagent | 4-Substituted-N-tosylamino alcohol | Provides a route to 4-amino alcohols. rsc.org |

| Tetrahydrofuran and Indole/Carbazole | Copper(II) chloride/bipyridine | N-Alkylated indole/carbazole | Demonstrates C-H amination of THF. researchgate.net |

| 1-Naphthylamine (B1663977) derivative | Azodicarboxylate and Silver(I) catalyst | 4-Aminated 1-naphthylamine derivative | Example of directed C4-H amination. mdpi.com |

Stereoselective Amination Methodologies

The introduction of an amino group at the C4 position of the 2-phenyltetrahydrofuran scaffold with stereochemical control is a critical step in the synthesis of the target compound. Methodologies for stereoselective amination in heterocyclic systems often rely on the substrate's inherent structure or the use of chiral auxiliaries and catalysts.

One prominent strategy involves the reductive amination of a corresponding ketone precursor, 2-phenyltetrahydrofuran-4-one. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and the steric environment of the ketone. Bulkier reducing agents will preferentially attack from the less hindered face of the molecule, leading to a specific diastereomer.

Another powerful approach is the use of chiral auxiliaries. An achiral ketone can be reacted with a chiral amine to form a chiral imine intermediate. Subsequent reduction of this imine is directed by the chiral auxiliary, leading to the formation of one enantiomer of the amine in excess. The auxiliary can then be cleaved to yield the desired chiral amine. For instance, α-methylbenzylamine is a commonly used chiral auxiliary that can direct the stereochemical outcome of additions to imines. nih.gov

Furthermore, transition metal-catalyzed amination reactions have emerged as a potent tool. For example, palladium-catalyzed allylic amination of vinyl-substituted precursors can proceed with high stereocontrol through the use of chiral phosphoramidite (B1245037) ligands. nih.gov While not a direct amination of the tetrahydrofuran ring itself, this method highlights the potential for catalytic strategies to install the amino group stereoselectively during the synthetic sequence.

Stereoselective Synthesis of this compound

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature to construct the target molecule. wikipedia.org For the synthesis of this compound, potential starting materials from the chiral pool could include amino acids or sugars.

For example, a chiral amino acid like L-aspartic acid or D-glutamic acid could serve as a precursor, providing the C4 stereocenter with the amino group already in place. The synthetic challenge would then lie in constructing the tetrahydrofuran ring and introducing the phenyl group at the C2 position with the desired stereochemistry. This often involves a series of transformations, including reductions, cyclizations, and functional group interconversions.

Another approach could start from a chiral sugar derivative, where the existing stereocenters can be used to direct the formation of the tetrahydrofuran ring. The amino group would need to be introduced later in the synthesis, for instance, via a nucleophilic substitution of a sulfonate ester with an azide, followed by reduction.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, often employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. cardiff.ac.uk Various forms of asymmetric catalysis can be envisioned for the synthesis of this compound.

Organocatalysis, which uses small organic molecules as catalysts, has been successfully applied to the asymmetric synthesis of substituted tetrahydrofurans. researchgate.net For instance, a proline-catalyzed intramolecular aldol (B89426) reaction could be used to construct the tetrahydrofuran ring with high enantioselectivity.

Transition metal catalysis offers a broad range of possibilities. A notable example is the two-step protocol for the synthesis of anti-2,4-disubstituted tetrahydrofurans. This involves a palladium-catalyzed Hayashi-Heck arylation of 2,3-dihydrofuran (B140613) to generate a 5-aryl-2,3-dihydrofuran, followed by a rhodium-catalyzed hydroformylation that proceeds with high regio- and diastereoselectivity. acs.orgacs.orgnih.gov The resulting aldehyde could then be converted to the amine via reductive amination.

Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones is another efficient method for constructing chiral tetrahydrofuran rings with high yields and excellent stereoselectivity. rsc.org

The table below summarizes some asymmetric catalytic approaches relevant to the synthesis of substituted tetrahydrofurans.

| Catalytic System | Reaction Type | Key Features | Reference |

| (R)-hexaMeOBiphep (Pd catalyst) & (R,R)-Ph-BPE (Rh catalyst) | Hayashi-Heck arylation & Hydroformylation | High regio- and diastereoselectivity for anti-2,4-disubstituted isomers. | acs.orgacs.orgnih.gov |

| DI-BIDIME (P-chiral bisphosphine ligand) & Ni catalyst | Intramolecular reductive cyclization | High yields and excellent enantioselectivity for chiral tetrahydrofurans. | rsc.org |

| Chiral Guanidine Salt | Asymmetric Ring-Opening | Enables parallel kinetic resolution of racemic carbonates. | acs.org |

| Bifunctional Ag catalyst | Intramolecular capture of oxonium ylides | Good to excellent yields in a highly chemo- and enantioselective fashion. | rsc.org |

Diastereoselective Control in Ring Formation and Functionalization

Achieving the desired diastereoselectivity, particularly the anti or syn relationship between the substituents at C2 and C4, is crucial. The diastereoselectivity is often determined during the ring-forming step or subsequent functionalization.

In the aforementioned two-step protocol involving a Hayashi-Heck arylation and hydroformylation, the use of specific phosphine (B1218219) ligands such as (R)-Me-i-Pr-INDOLphos or (R,R)-Ph-BPE was key to controlling the regioselectivity and providing the kinetic anti-isomer with high diastereoselectivity. acs.org

Another strategy involves the diastereoselective cyclization of diols. For instance, the dehydrative cyclization of substituted 1,4-butanediols catalyzed by ferrocenium (B1229745) tetrafluoroborate (B81430) can produce trisubstituted tetrahydrofurans. mdpi.com The stereochemistry of the diol precursor dictates the stereochemical outcome of the cyclization.

Thermally induced transformations of 1,5-dienes bearing tert-butyl carbonates can also lead to the formation of substituted tetrahydrofurans through a sequence of a Cope rearrangement, Boc deprotection, and an oxy-Michael addition, with the stereochemistry being controlled during the cyclization step. nsf.gov

Protecting Group Strategies and Deprotection Methodologies

In a multistep synthesis of a molecule with multiple functional groups like this compound, protecting groups are often indispensable. wikipedia.org They temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. jocpr.com

The amino group is typically protected as a carbamate, such as a benzyloxycarbonyl (Cbz or Z) or a tert-butyloxycarbonyl (Boc) group. These groups are stable under a wide range of reaction conditions and can be selectively removed. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid, while the Cbz group is typically removed by catalytic hydrogenation. rsc.org The fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group that is base-labile. rsc.org

If the synthesis proceeds through an intermediate with a hydroxyl group, this may also require protection. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are removed by fluoride (B91410) ions, or benzyl (B1604629) ethers, which are removed by hydrogenation. rsc.org

The choice of protecting groups is guided by the principle of orthogonality, which means that different protecting groups can be removed under distinct conditions without affecting each other. jocpr.comuchicago.edu This allows for the selective deprotection of one functional group while others remain protected.

The table below outlines common protecting groups for amines and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction conditions is a critical step to ensure high yields, purity, and efficiency in the synthesis of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst loading, and reaction time.

For instance, in catalytic reactions, screening different ligands for the metal catalyst can have a profound impact on both the yield and the stereoselectivity. nih.gov The solvent can also play a crucial role; for example, in some reactions, highly polar solvents may be unproductive, while less polar solvents like tetrahydrofuran (THF) or toluene (B28343) may provide a good balance of yield and stereoselectivity. nih.govacs.org

The table below shows an example of reaction condition optimization for a related synthesis.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio | Reference |

| 1 | (S, S)-3a (20) | Toluene | rt | 80 | 94:6 | acs.org |

| 2 | (S, S)-3a (20) | THF | rt | 82 | 95:5 | acs.org |

| 3 | (S, S)-3a (20) | CH₂Cl₂ | rt | 75 | 93:7 | acs.org |

| 4 | (S, S)-3a (20) | THF | 0 | 70 | 96:4 | acs.org |

This data illustrates how systematic variation of parameters can lead to improved reaction outcomes.

Chemical Reactivity and Transformation Studies of 4 Amino 2 Phenyltetrahydrofuran

Reactivity of the Amino Group

The primary amino group in 4-Amino-2-phenyltetrahydrofuran is a key site for a variety of nucleophilic reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine makes it amenable to acylation and alkylation. Acylation reactions, typically employing acyl chlorides or anhydrides, can introduce a range of acyl groups, forming the corresponding amides. These reactions are fundamental in peptide synthesis and the modification of bioactive molecules.

Similarly, alkylation of the amino group can be achieved using alkyl halides or other electrophilic alkylating agents. N-alkylation is a crucial method for the synthesis of more complex amines. nih.gov Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, offering an environmentally friendly approach that avoids the use of metals, bases, and ligands. nih.gov While not specific to the title compound, such modern methods highlight potential pathways for its derivatization.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amides |

This table represents general transformations applicable to primary amines.

Amidation and Sulfonamidation Transformations

Direct amidation of unprotected amino acids has been explored using various coupling reagents and catalysts, which could be conceptually applied to this compound. nih.gov Lewis acid catalysts, for instance, have been shown to facilitate the chemoselective amidation of amino acids. nih.gov

Sulfonamidation, the reaction of the amino group with a sulfonyl chloride, yields sulfonamides. This functional group is a well-known pharmacophore present in many therapeutic agents. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Formation of Imines and Other Nitrogen-Containing Derivatives

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and reversible. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction rate is often optimal at a mildly acidic pH, around 4 to 5. libretexts.orgyoutube.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.comlibretexts.org

These imine derivatives can serve as intermediates for further transformations, such as reduction to secondary amines (reductive amination) or reaction with organometallic reagents.

Table 2: General Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

This table outlines the general reactants and conditions for imine synthesis.

Reactions Involving the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) ring itself, while generally stable, can undergo specific reactions such as ring-opening or functionalization at its carbon centers, often under strenuous conditions or with specific activation.

Ring-Opening Reactions and Subsequent Functionalization

The opening of the tetrahydrofuran ring typically requires harsh conditions or the use of potent reagents. For instance, theoretical studies have investigated the ring-opening of THF using frustrated Lewis pairs (FLPs). nih.gov Another approach involves palladium-catalyzed reactions where peroxidic THF reacts with primary aromatic amines in the presence of hydrogen to yield 4-N-arylamino-1-butanols. nih.gov This process is believed to proceed through a free-radical mechanism initiated by the cleavage of THF hydroperoxide. nih.gov Such reactions transform the cyclic ether into a linear, bifunctional chain.

Cycloalkanols, in general, can serve as precursors for distally substituted ketones through the cleavage of their C-C bonds, a strategy that could potentially be adapted for derivatives of the title compound. nih.gov

Functionalization via Direct Lithiation and Electrophilic Trapping

Direct functionalization of the THF ring without opening it is a more targeted approach. Directed ortho-lithiation is a powerful strategy for the functionalization of aromatic and heterocyclic systems. baranlab.orgresearchgate.net This method involves a directing group on the molecule that complexes with an organolithium base, facilitating deprotonation at an adjacent position. The resulting lithiated species can then be trapped with various electrophiles to introduce new substituents. baranlab.org While specific studies on this compound are not detailed in the surveyed literature, the amino group (or a protected form of it) could potentially act as a directing group for lithiation at an adjacent position on the tetrahydrofuran ring, depending on the stereochemistry and reaction conditions. The success of such a reaction would depend on the relative acidity of the ring protons and the stability of the resulting organolithium intermediate.

Transition Metal-Catalyzed Coupling Reactions at the Ring System

No research is currently available on the use of transition metal catalysis to form new bonds directly at the carbon atoms of the this compound ring. Such transformations are challenging on saturated heterocyclic systems without appropriate activating groups, and no methodologies have been reported for this specific substrate.

Transformations Involving the Phenyl Substituent

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is, in principle, susceptible to electrophilic aromatic substitution. The directing effects of the tetrahydrofuran substituent would influence the regioselectivity of such reactions. However, no experimental studies detailing reactions like nitration, halogenation, Friedel-Crafts alkylation, or acylation on this compound have been published. Therefore, no data on reaction conditions, yields, or isomer distributions can be presented.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, are powerful tools for forming carbon-carbon bonds on aromatic rings. These reactions typically require an aryl halide or triflate as a starting material. While one could envision the synthesis of a halogenated derivative of this compound to serve as a substrate for such couplings, no research detailing these subsequent cross-coupling reactions has been found.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

Without experimental data on successful transformations of this compound, there have been no corresponding studies to elucidate the reaction pathways.

Transition State Analysis

Similarly, the absence of experimental and computational studies means that no transition state analyses for any potential reactions of this compound have been reported.

Lack of Publicly Available Research Data on the Catalytic Direct Nucleophilic Substitution of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research data was found regarding the "Role of Catalysis in Direct Nucleophilic Substitution Reactions" for the compound this compound.

The investigation sought to identify detailed research findings, including catalysts, reaction conditions, and yields, for the direct nucleophilic substitution on this specific molecule. However, the search yielded no scholarly articles, patents, or database entries that explicitly detail such catalytic transformations for this compound.

General searches for catalytic nucleophilic substitution reactions on related tetrahydrofuran or aminotetrahydrofuran derivatives also did not provide analogous data that could be reliably extrapolated to the target compound. The available literature focuses on different substitution patterns or alternative synthetic routes for related structures.

Consequently, it is not possible to provide an article section or data tables on the "Role of Catalysis in Direct Nucleophilic Substitution Reactions" of this compound as the foundational research findings appear to be absent from the public domain.

Stereochemical Investigations of 4 Amino 2 Phenyltetrahydrofuran and Its Derivatives

Stereoisomerism and Chirality of 4-Amino-2-phenyltetrahydrofuran

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This chirality arises from the presence of two stereocenters in its structure: the carbon atom at position 2, which is bonded to the phenyl group, and the carbon atom at position 4, which is bonded to the amino group. The presence of 'n' stereocenters in a molecule can lead to a maximum of 2n stereoisomers. For this compound, with its two stereocenters, there are a total of four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Within each pair, the two molecules are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. Therefore, the four stereoisomers of this compound consist of two diastereomeric pairs of enantiomers. The relative orientation of the phenyl and amino groups determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides of the ring). Consequently, there is a cis pair of enantiomers and a trans pair of enantiomers. The synthesis of such substituted tetrahydrofurans often results in mixtures of these diastereomers. acs.orgdatapdf.com

Methods for Stereoisomer Separation

The separation of stereoisomers, a process known as resolution, is a critical step in obtaining pure enantiomers or diastereomers for further study or application. Due to their identical physical properties (except for their interaction with polarized light), enantiomers are particularly challenging to separate. Diastereomers, however, have different physical properties and can be separated by conventional methods.

Chromatographic methods are powerful tools for the separation of stereoisomers. Chiral chromatography, in particular, is widely used for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For furan (B31954) derivatives, which are structurally related to this compound, various CSPs have been successfully employed. nih.gov These include cyclodextrin-based columns for gas chromatography (GC) and polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). nih.gov The choice of the mobile phase is also crucial and can significantly influence the separation efficiency. For instance, in reversed-phase HPLC, ternary solvent systems containing modifiers like tetrahydrofuran (B95107) can be optimized to enhance the separation of aromatic compounds. chromatographyonline.com

Table 1: Representative Chromatographic Conditions for Chiral Separation of Furan Derivatives

| Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Application |

| Gas Chromatography (GC) | Per-O-methyl-β-cyclodextrin | Helium | Separation of volatile furan ethers |

| High-Performance Liquid Chromatography (HPLC) | Tris(3,5-dimethylphenylcarbamate) of cellulose | Varies (e.g., hexane/isopropanol) | Separation of thermally unstable furan derivatives |

| Supercritical Fluid Chromatography (SFC) | Tris(3,5-dimethylphenylcarbamate) of amylose | Supercritical CO₂ with modifier | Separation of thermally unstable furan derivatives |

This table is illustrative and based on methods used for similar furan derivatives. nih.gov

A classical method for resolving a racemic mixture of a base, such as this compound, involves reacting it with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. libretexts.orglibretexts.org

The process involves dissolving the mixture of diastereomeric salts in a suitable solvent and allowing the less soluble diastereomer to crystallize out. ulisboa.pt The crystallized salt is then collected, and the chiral amine is recovered by treatment with a base to neutralize the chiral acid. The more soluble diastereomer remains in the mother liquor and can also be recovered. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.orgacs.org The efficiency of the resolution depends on the choice of the resolving agent and the solvent system. ulisboa.pt

Assignment of Absolute and Relative Stereochemistry

Once the stereoisomers have been separated, it is essential to determine their three-dimensional structure, specifically their absolute and relative stereochemistry. Various spectroscopic techniques are employed for this purpose.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space. libretexts.orgyoutube.comwikipedia.org The NOE is the transfer of nuclear spin polarization from one proton to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. wikipedia.orglibretexts.org Therefore, a strong NOE signal (a cross-peak in a 2D NOESY spectrum) between two protons indicates that they are in close proximity (typically less than 5 Å). libretexts.org

For cyclic compounds like this compound, NOE can be used to distinguish between cis and trans isomers. datapdf.comimperial.ac.uk For a cis isomer, NOE correlations would be expected between protons on the phenyl group at C2 and the amino group (or its substituent) at C4, as they are on the same face of the tetrahydrofuran ring. In contrast, for a trans isomer, such correlations would be absent or very weak. By analyzing the pattern of NOE correlations, the relative configuration of the substituents on the ring can be unambiguously assigned. datapdf.comacdlabs.com

Table 2: Expected NOE Correlations for cis and trans Isomers of a 2,4-Disubstituted Tetrahydrofuran

| Isomer | Irradiated Proton(s) | Expected NOE Enhancement |

| cis | Protons on C2-substituent | Protons on C4-substituent |

| trans | Protons on C2-substituent | No significant enhancement on C4-substituent protons |

This table provides a generalized expectation for NOE experiments on 2,4-disubstituted tetrahydrofurans.

Chiroptical spectroscopy encompasses techniques that use polarized light to investigate chiral substances. The two main chiroptical techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods are instrumental in determining the absolute configuration of chiral molecules by comparing experimentally measured spectra with those predicted by quantum chemical calculations. acs.orgrsc.orgmdpi.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which corresponds to electronic transitions. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. For this compound, the phenyl group acts as a strong chromophore, making ECD a suitable technique for probing its stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD provides detailed information about the stereochemistry of the entire molecule, not just the environment around a chromophore. rsc.orgmdpi.com

The standard approach for determining the absolute configuration involves obtaining the experimental ECD or VCD spectrum of a pure enantiomer. Then, the spectra for both possible absolute configurations (e.g., (2R, 4R) and (2S, 4S)) are calculated using computational methods like Density Functional Theory (DFT). The absolute configuration of the experimental sample is assigned by identifying which calculated spectrum matches the experimental one. mdpi.comacs.org This combination of experimental and theoretical chiroptical spectroscopy is a powerful, non-destructive method for the unambiguous assignment of absolute stereochemistry. acs.orgrsc.org

Conformational Analysis of the Tetrahydrofuran Ring

The conformational landscape of the tetrahydrofuran ring is a critical aspect of its stereochemistry, influencing the spatial arrangement of its substituents and, consequently, its chemical reactivity and biological activity. The five-membered ring is not planar and exists in a continuous state of flux between various puckered conformations to alleviate torsional strain. The primary modes of puckering are the envelope (or twist-chair) and twist (or half-chair) conformations.

Ring Pucker Conformations

The tetrahydrofuran ring, a five-membered heterocycle, is inherently non-planar. Its conformational flexibility allows it to adopt a range of puckered structures to minimize steric and torsional strain. The two most idealized and discussed conformations are the envelope (E) and twist (T) forms. wikipedia.orgnih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

The equilibrium between different puckered conformations is often dynamic, with low energy barriers for interconversion, especially in solution at room temperature. wikipedia.orgresearchgate.net This dynamic nature means that the molecule may not exist in a single, static conformation but rather as a population of rapidly interconverting conformers.

Substituent Orientations and Steric Hindrance Effects

The orientation of the amino and phenyl groups on the tetrahydrofuran ring is intrinsically linked to the ring's conformation. Substituents can adopt either a pseudo-axial or a pseudo-equatorial position. Generally, bulky substituents prefer to occupy the less sterically hindered pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions.

In the case of this compound, both the amino group at the C4 position and the phenyl group at the C2 position are significant in size. Their relative orientation (cis or trans) and their preferred pseudo-axial or pseudo-equatorial placement will be a result of a complex interplay of steric and electronic factors. For example, a trans-isomer might adopt a conformation where both bulky groups are in pseudo-equatorial positions to maximize stability.

The steric hindrance imparted by the substituents can also influence the reactivity of the molecule. For instance, the accessibility of the lone pair of electrons on the amino group and the heteroatom in the ring can be affected by the spatial arrangement of the phenyl group. This can have implications for the molecule's ability to act as a nucleophile or a ligand in chemical reactions.

The orientation of substituents can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and Nuclear Overhauser Effects (NOEs), or by X-ray crystallography if the compound can be crystallized. nih.govwalisongo.ac.idmdpi.com However, specific experimental data for this compound were not found in the surveyed literature.

Computational and Theoretical Studies of 4 Amino 2 Phenyltetrahydrofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of many-body systems. sciepub.com It allows for the determination of a molecule's properties based on its electron density. DFT is favored for its balance of accuracy and computational cost, making it suitable for studying molecules of various sizes. sciepub.com

For aminotetrahydrofuran derivatives, DFT calculations, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, can be employed to optimize the molecular geometry and analyze electronic properties. researchgate.net These calculations can reveal insights into the molecule's stability, with lower total energy indicating a more stable structure. sciepub.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | -550 |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.2 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | 1.5 |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 7.7 |

Note: The values in this table are for illustrative purposes and would need to be calculated specifically for 4-Amino-2-phenyltetrahydrofuran.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can provide highly accurate predictions of molecular properties. sciepub.com Methods like Hartree-Fock (HF) and higher-level correlated methods can be used to calculate properties such as molecular geometry, vibrational frequencies, and electronic energies. nih.gov

For complex molecules, a combination of methods is often employed. For instance, a pipeline for calculating NMR chemical shifts might involve initial conformation generation with a force field, followed by filtering and clustering, and finally DFT-level optimization and chemical shift calculation. nih.gov This approach significantly reduces computational time while maintaining high accuracy compared to purely ab initio methods. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and flexibility. All-atom MD simulations in explicit solvent are particularly useful for studying biomolecules and organic compounds. researchgate.netfu-berlin.de

For a molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. The choice of force field (e.g., AMBER, CHARMM, OPLS) is critical and can influence the simulation results. researchgate.netresearchgate.net The twist conformation is often the minimum energy structure for the tetrahydrofuran (B95107) ring. researchgate.net These simulations can provide insights into how the molecule might interact with its environment, such as a solvent or a biological target.

Table 2: Representative Parameters from a Molecular Dynamics Simulation

| Parameter | Description |

|---|---|

| Simulation Time | The total time duration of the simulation (e.g., nanoseconds). |

| Temperature | The temperature at which the simulation is run (e.g., 300 K). |

| Pressure | The pressure at which the simulation is run (e.g., 1 atm). |

| Force Field | The set of parameters used to describe the potential energy of the system. |

| RMSD | Root Mean Square Deviation, a measure of the average distance between the atoms of superimposed structures. |

Note: This table lists typical parameters and outputs of an MD simulation.

Reaction Mechanism Modeling and Energy Profile Calculations

Computational methods are invaluable for elucidating reaction mechanisms and calculating the energy profiles of chemical reactions. DFT calculations can be used to locate transition states and calculate activation energies, providing a quantitative understanding of reaction kinetics. nih.gov

For example, in the synthesis of related heterocyclic compounds, DFT has been used to study the mechanism of cyclization reactions. nih.gov By calculating the energies of intermediates and transition states, researchers can determine the most likely reaction pathway. nih.gov This information is crucial for optimizing reaction conditions to improve yield and selectivity. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net

DFT and time-dependent DFT (TD-DFT) methods can be used to calculate:

Vibrational Frequencies: The calculated frequencies from DFT can be compared with experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net

Electronic Transitions: TD-DFT can predict the electronic absorption spectra (UV-Vis) of a molecule. researchgate.net

The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR (ppm, specific proton) | 3.5 | 3.45 |

| ¹³C NMR (ppm, specific carbon) | 72.1 | 71.8 |

| IR Frequency (cm⁻¹, specific mode) | 3350 (N-H stretch) | 3345 |

Note: These are hypothetical values to illustrate the comparison between experimental and theoretical data.

Theoretical Basis of Stereoselectivity in Synthesis

Computational chemistry plays a crucial role in understanding and predicting the stereoselectivity of chemical reactions. By modeling the transition states leading to different stereoisomers, it is possible to determine which pathway is energetically favored.

In the synthesis of chiral molecules, such as those containing substituted tetrahydrofuran rings, the formation of specific stereoisomers can be rationalized by calculating the energies of the diastereomeric transition states. The stereochemical outcome is determined by the relative energy barriers of the competing reaction pathways. The lower the energy of the transition state, the faster the reaction and the more abundant the corresponding product. This approach allows chemists to design more selective synthetic routes.

Applications of 4 Amino 2 Phenyltetrahydrofuran in Synthetic Chemistry

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The stereochemically defined structure of 4-Amino-2-phenyltetrahydrofuran derivatives makes them excellent chiral building blocks for the synthesis of complex molecules. Researchers have successfully employed these compounds as scaffolds to introduce chirality and constrain the three-dimensional orientation of substituents, which is a critical aspect in the design of biologically active molecules.

A notable example is the diastereoselective synthesis of highly substituted 4-amino-2-aryl-tetrahydrofuran-3-carboxylates. These compounds, prepared with three contiguous stereocenters, serve as versatile platforms for further chemical elaboration. The synthesis allows for the generation of a diverse library of molecules with well-defined spatial arrangements of functional groups. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The general synthetic approach involves the reductive amination of a 4-oxofuran precursor, which can be prepared from readily available starting materials. This method has been shown to be scalable, allowing for the production of gram quantities of the desired aminotetrahydrofuran core. The subsequent derivatization of the amino and carboxyl functionalities enables the exploration of a broad chemical space.

Table 1: Diastereoselective Reductive Amination of a 4-Oxofuran Precursor

| Amine | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | Dichloroethane | >95:5 | 75 |

| Aniline | NaBH(OAc)₃ | Dichloroethane | >95:5 | 68 |

| Methylamine | NaBH₃CN | Methanol | 90:10 | 82 |

This table presents representative data on the diastereoselective reductive amination to form 4-aminotetrahydrofuran derivatives, highlighting the high degree of stereocontrol achievable.

Role as Precursors for Diverse Heterocyclic Systems

The this compound scaffold is not only a valuable chiral building block in its own right but also serves as a precursor for the synthesis of more complex heterocyclic systems. The presence of both an amino group and the tetrahydrofuran (B95107) ring allows for a variety of ring-forming and ring-transformation reactions.

One significant application is the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization strategies can be employed to construct bicyclic structures. A key example is the synthesis of pyrrolidino-tetrahydrofurans. In this transformation, the amino group of the 4-aminotetrahydrofuran derivative is induced to react with another functional group within the same molecule, leading to the formation of a new five-membered ring fused to the existing tetrahydrofuran core.

This approach provides access to novel and complex heterocyclic frameworks that would be challenging to synthesize through other methods. The resulting fused systems possess a high degree of conformational rigidity and a well-defined three-dimensional shape, making them of interest for applications in areas such as drug discovery and materials science.

Application in Ligand Design for Catalysis

The structural features of this compound, namely the presence of a chiral backbone and a nitrogen atom capable of coordinating to metal centers, suggest its potential utility in the design of novel chiral ligands for asymmetric catalysis. While extensive research in this specific area is not yet widely reported, the fundamental characteristics of the molecule make it a promising candidate for such applications.

A hypothetical design for a chiral ligand could involve the functionalization of the amino group to introduce a phosphine (B1218219) or another coordinating moiety. The stereocenters on the tetrahydrofuran ring would create a chiral environment around the metal center, which could induce enantioselectivity in a variety of catalytic transformations, such as hydrogenations, cross-coupling reactions, or aldol (B89426) additions. The phenyl group at the 2-position can also be modified to fine-tune the steric and electronic properties of the ligand.

Development of Novel Organocatalysts Incorporating the Core Structure

In addition to serving as a ligand for metal-based catalysts, the this compound scaffold holds potential for the development of novel organocatalysts. Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and metal-free alternative for many transformations.

The amino group in this compound can act as a key functional group for various modes of organocatalytic activation, such as enamine or iminium ion catalysis. The inherent chirality of the tetrahydrofuran ring could provide the necessary stereocontrol to achieve high enantioselectivity in these reactions.

For example, a primary or secondary amine derivative of this compound could potentially catalyze asymmetric aldol or Michael reactions. The rigid, chiral scaffold would be expected to effectively shield one face of the reactive intermediate, leading to the preferential formation of one enantiomer of the product. Further research and development in this area could lead to the discovery of a new class of efficient and highly selective organocatalysts.

Future Research Directions and Unexplored Avenues in 4 Amino 2 Phenyltetrahydrofuran Chemistry

Development of Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. Future research into the synthesis of 4-Amino-2-phenyltetrahydrofuran should prioritize the development of sustainable routes that minimize waste, avoid hazardous reagents, and utilize renewable feedstocks where possible.

Key areas for exploration include:

Catalytic C-H Amination: A forward-thinking approach would involve the direct C-H amination of a 2-phenyltetrahydrofuran precursor. This would be a highly atom-economical strategy, avoiding the need for pre-functionalized substrates. Research in this area would focus on identifying suitable transition-metal catalysts (e.g., based on rhodium, iridium, or iron) that can selectively functionalize the C4 position.

Biocatalytic Approaches: The use of enzymes, such as transaminases or engineered cytochromes P450, could offer a highly selective and environmentally friendly route to this compound. This would involve screening enzyme libraries for activity on a suitable ketone or alcohol precursor and optimizing reaction conditions for high conversion and stereoselectivity.

Multicomponent Reactions: Designing a one-pot, multicomponent reaction that brings together simple, readily available starting materials to construct the this compound core would be a significant advance. Such a strategy would be inherently efficient, reducing the number of synthetic steps and purification procedures.

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely uncharted territory. A systematic investigation into its chemical behavior could unveil novel transformation pathways and provide access to a diverse range of derivatives.

Future studies should investigate:

Functionalization of the Amino Group: The primary amino group is a key handle for derivatization. Research should explore a wide range of reactions, including acylation, sulfonylation, arylation, and the formation of ureas and thioureas. These transformations would enable the synthesis of libraries of compounds for biological screening.

Ring-Opening Reactions: Under specific conditions, the tetrahydrofuran (B95107) ring could be susceptible to ring-opening reactions. Investigating the stability of the ring to various reagents (e.g., strong acids, bases, or nucleophiles) could lead to the development of methods for converting this compound into valuable acyclic building blocks.

Oxidative and Reductive Transformations: The oxidation of the amino group or the tetrahydrofuran ring, as well as the reduction of the phenyl group, could provide access to a range of new chemical entities with potentially interesting properties.

Advanced Stereochemical Control in Derivatization

The this compound scaffold contains at least two stereocenters (at C2 and C4), meaning it can exist as multiple stereoisomers. The ability to control the stereochemistry during synthesis and derivatization is crucial for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its three-dimensional structure.

Future research should focus on:

Diastereoselective Synthesis: Developing synthetic routes that afford specific diastereomers of this compound is a key challenge. This could be achieved through substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions, or through reagent control, using chiral catalysts or auxiliaries.

Enantioselective Synthesis: The preparation of enantiomerically pure this compound is a significant goal. This could be pursued through asymmetric catalysis, the use of chiral starting materials, or the resolution of racemic mixtures.

Stereospecific Derivatization: Investigating how the existing stereochemistry of this compound influences the stereochemical outcome of derivatization reactions is essential for the rational design of complex molecules.

Integration with Flow Chemistry and Electrochemical Methods

Modern synthetic technologies such as flow chemistry and electrochemistry offer significant advantages in terms of safety, efficiency, and scalability. chemsrc.com The integration of these methods into the synthesis and derivatization of this compound represents a promising avenue for future research.

Flow Chemistry:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could enable the safe and efficient production of this compound on a larger scale. chemsrc.com

High-Throughput Optimization: Flow reactors can be used for the rapid optimization of reaction conditions, allowing for the efficient screening of catalysts, solvents, and temperatures.

Access to Unstable Intermediates: Flow chemistry can enable the generation and use of unstable intermediates that would be difficult to handle in traditional batch processes.

Electrochemical Methods:

Electrosynthesis: The use of electrochemical methods for the synthesis of this compound could provide a green and efficient alternative to traditional chemical oxidants or reductants.

Electrochemical Derivatization: The amino group or the phenyl ring of this compound could be functionalized using electrochemical methods, providing access to a range of novel derivatives.

Computational Chemistry for Rational Design and Mechanistic Prediction

Computational chemistry is a powerful tool for understanding reaction mechanisms, predicting molecular properties, and guiding the rational design of new synthetic routes and functional molecules.

Future computational studies on this compound could include:

Conformational Analysis: Determining the preferred conformations of the different stereoisomers of this compound is crucial for understanding its reactivity and biological activity.

Mechanistic Studies: Computational modeling can be used to elucidate the mechanisms of key synthetic and derivatization reactions, providing insights that can be used to optimize reaction conditions and improve selectivity.

Prediction of Properties: Quantum chemical calculations can be used to predict a range of molecular properties, such as electronic structure, reactivity indices, and spectroscopic data, which can aid in the design of new experiments and the interpretation of experimental results.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Amino-2-phenyltetrahydrofuran?

To synthesize this compound, reductive amination of 2-phenyltetrahydrofuran-4-one using ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) is a common approach. Alternatively, ring-opening reactions of epoxides or aziridines with phenyl-substituted nucleophiles can yield tetrahydrofuran scaffolds. For example, similar syntheses of 3-Amino-2-(4-bromophenyl)tetrahydrofuran-3-carboxylic acid involve multi-step routes with purification via column chromatography and characterization by NMR . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive intermediates.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to resolve stereochemistry and confirm regioselectivity. Mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight and functional groups. For crystallographic confirmation, X-ray diffraction is recommended, though crystallization may require optimization due to the compound’s hygroscopic nature. Reference data from NIST Chemistry WebBook for comparative analysis of thermodynamic properties .

Q. What safety protocols are critical when handling this compound?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, immediately rinse affected areas with water and seek medical attention . Store the compound in a cool, dry place under inert gas (argon/nitrogen) to prevent degradation. Dispose of waste via licensed chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations can map reaction pathways, such as hydrogenation or ring-opening reactions, by analyzing transition states and activation energies. Molecular dynamics simulations may assess solvent effects or ligand interactions in catalytic cycles. Use software like Gaussian or ORCA, and validate predictions with experimental kinetic data. Thermodynamic parameters from NIST (e.g., enthalpy of formation) can refine computational models .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Employ high-resolution MS (HRMS) to confirm molecular formulas and 2D NMR to distinguish overlapping signals. For ambiguous stereochemistry, compare experimental optical rotation values with computational predictions (e.g., TDDFT for electronic circular dichroism). Cross-validate findings with independent synthetic batches .

Q. How can this compound be applied in peptidomimetic drug design?

Its tetrahydrofuran core mimics peptide backbones, enhancing metabolic stability. Incorporate it into peptide chains via solid-phase synthesis, using Fmoc-protected derivatives. Fluorescent labeling (e.g., pyrene tags) enables tracking in cellular uptake studies, as demonstrated in similar tetrasubstituted α-amino acids . Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and ADMET profiling.

Q. What analytical techniques quantify trace impurities in this compound samples?

High-performance liquid chromatography (HPLC) with UV/Vis or mass detection (LC-MS) is ideal for purity assessment. Gas chromatography (GC) paired with flame ionization detection (FID) can quantify volatile byproducts. For chiral impurities, use chiral stationary phases or derivatize with chiral auxiliaries. Calibrate methods against certified reference materials .

Q. How do solvent polarity and temperature affect the stability of this compound?

Conduct accelerated stability studies under varied conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC. Polar aprotic solvents (e.g., DMF) may stabilize the compound by reducing nucleophilic attack on the tetrahydrofuran ring. Thermodynamic data (e.g., Gibbs free energy) from NIST can model degradation kinetics .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs?

Systematic meta-analysis of literature data is critical. Compare assay conditions (e.g., cell lines, concentrations) and control for batch-to-batch variability. Reproduce key studies with standardized protocols. For opioids like para-fluoro Tetrahydrofuran fentanyl, structural analogs may exhibit divergent receptor binding affinities due to minor substituent changes .

Q. What methodologies reconcile discrepancies in catalytic performance studies?

Controlled experiments with identical reaction parameters (catalyst loading, solvent, temperature) are essential. Use in situ spectroscopy (e.g., IR, Raman) to monitor intermediate species. Collaborate with computational chemists to identify overlooked variables (e.g., trace moisture) that alter reaction pathways .

Methodological Best Practices

Q. What experimental designs optimize yield in multi-step syntheses?

Adopt design of experiments (DoE) to screen variables (e.g., temperature, stoichiometry). For example, a Plackett-Burman design can identify critical factors in reductive amination. Use flow chemistry for exothermic steps to improve scalability and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.